Cas no 62859-27-2 (Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-, (E)-2-butenedioate (2:1))

Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-, (E)-2-butenedioate (2:1) structure
62859-27-2 structure
Product name:Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-, (E)-2-butenedioate (2:1)
CAS No:62859-27-2
MF:2[C28H47NO4S].C4H4O4
MW:1103.55632
CID:1647602
PubChem ID:86278657

Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-, (E)-2-butenedioate (2:1) Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, ((2-(diethylamino)ethyl)thio)-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-, (E)-2-butenedioate (2:1) (salt)
    • ,10S*)]-, (E)-2-butenedioate (2:1)
    • ,4&#x3B2
    • ,5&#x3B1
    • ,6&#x3B1
    • ,8&#x3B
    • ,8&#x3B2
    • ,9&#x3B1
    • ,9a&#x3B2
    • Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3a&#x3B1
    • EINECS 263-744-7
    • 62859-27-2
    • Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-, (E)-2-butenedioate (2:1)
    • Inchi: InChI=1S/2C28H47NO4S.C4H4O4/c2*1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)13-11-19(4)28(20(5)25(26)32)14-12-21(30)24(27)28;5-3(6)1-2-4(7)8/h2*8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*19-,20?,22?,24?,25?,26?,27?,28+;/m11./s1
    • InChI Key: AVQWQMNXQFWWMZ-KNFZOENBSA-N
    • SMILES: CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(=O)C2C1(CCC3C)C)C)O)(C)C=C.CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(=O)C2C1(CCC3C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 1102.65611891g/mol
  • Monoisotopic Mass: 1102.65611891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 76
  • Rotatable Bond Count: 22
  • Complexity: 889
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 12
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 259Ų

Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-, (E)-2-butenedioate (2:1) Related Literature

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